5-Chloro-2-(chloromethyl)pyridine CAS number
5-Chloro-2-(chloromethyl)pyridine CAS number
An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)pyridine
Authored by a Senior Application Scientist
Introduction and Core Identification
5-Chloro-2-(chloromethyl)pyridine is a pivotal pyridine-based building block in modern synthetic chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and a chlorinated pyridine ring, renders it an exceptionally versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its synthesis, properties, applications, and safe handling.
The primary identifier for this compound is CAS Number 10177-24-9 .[1][2] It is crucial to distinguish this from its hydrochloride salt, 5-Chloro-2-(chloromethyl)pyridine hydrochloride, which has the CAS Number 124425-84-9.[3][4][5] Furthermore, the isomer 2-Chloro-5-(chloromethyl)pyridine (CAS No. 70258-18-3) is a distinct compound with different properties and reactivity, although the similar nomenclature can be a source of confusion.[6] This guide will focus exclusively on 5-Chloro-2-(chloromethyl)pyridine (CAS No. 10177-24-9).
This compound's significance lies in its role as a precursor in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[7][8] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of the 5-chloropyridinylmethyl moiety into target structures, a common scaffold in medicinal chemistry.[7]
Physicochemical Properties
The fundamental properties of 5-Chloro-2-(chloromethyl)pyridine are summarized in the table below. These characteristics are essential for designing reaction conditions, purification strategies, and ensuring safe storage.
| Property | Value | Source(s) |
| CAS Number | 10177-24-9 | [1][2] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.02 g/mol | [1] |
| Appearance | Light brown oil / Liquid | [9][10] |
| Boiling Point | 48 °C | [10] |
| Density | 1.324±0.06 g/cm³ (Predicted) | [10] |
| pKa | 1.43±0.22 (Predicted) | [10] |
| SMILES | ClCc1ncc(Cl)cc1 | [1][11] |
| InChIKey | JTTKXEIHKDSIRC-UHFFFAOYSA-N | [11] |
Synthesis Methodologies and Mechanistic Insight
The most prevalent and efficient synthesis of 5-Chloro-2-(chloromethyl)pyridine involves the chlorination of its corresponding alcohol precursor, (5-chloropyridin-2-yl)methanol. This method is favored for its high yield and relatively straightforward procedure.
Primary Synthetic Route: Chlorination of (5-chloropyridin-2-yl)methanol
The core of this synthesis is the conversion of a primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the convenient gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): Highly effective for converting primary alcohols to chlorides. The reaction proceeds via a chlorosulfite intermediate, which readily undergoes intramolecular nucleophilic attack by the chloride ion.
-
N,N-Dimethylformamide (DMF): Often added in catalytic amounts. DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent and accelerates the reaction.
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Dichloromethane (DCM): A common inert solvent that dissolves the reactants well and has a low boiling point, facilitating its removal post-reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Chloro-2-(chloromethyl)pyridine.
Detailed Step-by-Step Protocol
This protocol is a synthesis of established methodologies and represents a self-validating system for achieving high yield and purity.[9]
-
Preparation: To a solution of (5-chloropyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, approx. 5-10 volumes), cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the cooled solution. Follow this with the addition of a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.05 eq). Causality: Slow addition at 0 °C is crucial to control the initial exothermic reaction.
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Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for approximately 4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
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Quenching & Extraction: Once the reaction is complete, carefully add methanol to quench any remaining thionyl chloride. The mixture is then concentrated under reduced pressure to remove the solvent. The resulting residue is reconstituted in a suitable organic solvent like ethyl acetate and washed sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Trustworthiness: The bicarbonate wash is a critical step to ensure no residual acid is carried forward, which could compromise the stability of the product.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude material is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a light brown oil.[9]
Reactivity and Applications in Drug Development
The synthetic utility of 5-Chloro-2-(chloromethyl)pyridine is dominated by the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions (Sₙ2).
Mechanism: Nucleophilic Substitution
The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction displaces the chloride leaving group, forming a new carbon-nucleophile bond.
Caption: General Sₙ2 reaction mechanism at the chloromethyl group.
This reactivity makes it a cornerstone intermediate in several areas:
-
Pharmaceutical Synthesis: It is a key building block for synthesizing novel compounds for drug discovery projects.[7] Its derivatives have been explored for various biological activities, with research showing potential for developing new antimicrobial and anti-malarial agents.[12][13] The incorporation of the chloro-pyridine motif is a common strategy in medicinal chemistry to modulate properties like metabolic stability and receptor binding.[14]
-
Agrochemicals: The compound is a vital intermediate in the production of certain pesticides and herbicides, contributing to the development of modern crop protection solutions.[8]
-
Fine Chemicals: It serves as a versatile precursor in the manufacturing of dyes and pigments.[2]
Safety, Handling, and Storage
5-Chloro-2-(chloromethyl)pyridine is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Category | Description and Precautionary Measures | Source(s) |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If ingested, rinse mouth and seek immediate medical attention. | [6] |
| Corrosivity | Causes severe skin burns and eye damage. Avoid all contact with skin and eyes. Wear impervious gloves (conforming to EN 374), protective clothing, and safety goggles. | [6][15] |
| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Use non-sparking tools and prevent fire caused by electrostatic discharge. | [15] |
| First Aid | Skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Eyes: Rinse cautiously with water for at least 15 minutes. Inhalation: Move the victim to fresh air. Seek immediate medical consultation for all exposure routes. | [15][16] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [17] |
Analytical Characterization
Ensuring the purity and identity of 5-Chloro-2-(chloromethyl)pyridine is essential for its successful application in synthesis.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the compound and for the determination of related by-products.[18]
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product and its subsequent derivatives.[12][13]
Conclusion
5-Chloro-2-(chloromethyl)pyridine (CAS No. 10177-24-9) is a high-value chemical intermediate whose utility is rooted in its specific reactivity. The chloromethyl group provides a reliable site for nucleophilic substitution, making it an essential building block for introducing the 5-chloropyridinylmethyl scaffold in pharmaceutical and agrochemical research. A thorough understanding of its synthesis, reactivity, and stringent safety protocols is paramount for its effective and safe utilization in the laboratory and in industrial applications.
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2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem. [Link]
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. [Link]
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